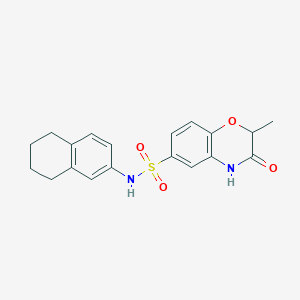

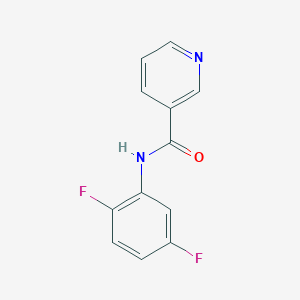

N-(2,5-difluorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-difluorophenyl)nicotinamide (DFPYL) is a small molecule that has gained attention as a potential diagnostic tool for prostate cancer. It is a radiolabeled compound that binds to prostate-specific membrane antigen (PSMA), a protein that is highly expressed in prostate cancer cells. In

Mecanismo De Acción

N-(2,5-difluorophenyl)nicotinamide binds to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its expression is upregulated in prostate cancer cells to support their growth and survival. N-(2,5-difluorophenyl)nicotinamide binds to the extracellular domain of PSMA and is internalized by the cancer cells, allowing for imaging of PSMA expression levels.

Biochemical and Physiological Effects:

N-(2,5-difluorophenyl)nicotinamide is rapidly cleared from the bloodstream and excreted from the body, minimizing the risk of radiation exposure. It has shown low toxicity in preclinical studies and is well-tolerated in clinical trials. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve patient outcomes by providing more accurate diagnosis and staging of prostate cancer, as well as guiding treatment decisions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,5-difluorophenyl)nicotinamide has several advantages as a radiotracer for prostate cancer imaging. It has high sensitivity and specificity for detecting PSMA expression in prostate cancer cells, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging is non-invasive and provides whole-body imaging, allowing for detection of metastatic lesions. However, there are also limitations to the use of N-(2,5-difluorophenyl)nicotinamide in lab experiments. It requires specialized equipment and expertise for synthesis and imaging, which may limit its availability and use in clinical practice. Additionally, it is a relatively new radiotracer and more research is needed to fully validate its diagnostic utility.

Direcciones Futuras

There are several future directions for research on N-(2,5-difluorophenyl)nicotinamide. One area of study is the development of new PSMA-targeted radiotracers with improved imaging properties and sensitivity. Another area of research is the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression in prostate cancer patients. Additionally, there is potential for the use of N-(2,5-difluorophenyl)nicotinamide in other cancer types that express PSMA, such as renal cell carcinoma and glioblastoma. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.

Conclusion:

In conclusion, N-(2,5-difluorophenyl)nicotinamide (N-(2,5-difluorophenyl)nicotinamide) is a promising radiotracer for imaging prostate cancer. Its high sensitivity and specificity for detecting PSMA expression in prostate cancer cells make it a valuable tool for improving the accuracy of prostate cancer diagnosis and staging. While there are limitations to its use in lab experiments, there are also several future directions for research on N-(2,5-difluorophenyl)nicotinamide, including the development of new PSMA-targeted radiotracers and the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.

Métodos De Síntesis

N-(2,5-difluorophenyl)nicotinamide is synthesized by a multistep process that involves the reaction of 2,5-difluorobenzoyl chloride with 3-aminopyridine to form N-(2,5-difluorophenyl)pyridin-3-amine. This compound is then reacted with nicotinic acid to form N-(2,5-difluorophenyl)nicotinamide.

Aplicaciones Científicas De Investigación

N-(2,5-difluorophenyl)nicotinamide has been used in preclinical and clinical studies as a radiotracer for imaging prostate cancer. It has shown high sensitivity and specificity for detecting prostate cancer lesions, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve the accuracy of prostate cancer diagnosis and staging, as well as guide treatment decisions.

Propiedades

Nombre del producto |

N-(2,5-difluorophenyl)nicotinamide |

|---|---|

Fórmula molecular |

C12H8F2N2O |

Peso molecular |

234.2 g/mol |

Nombre IUPAC |

N-(2,5-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-3-4-10(14)11(6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

Clave InChI |

ZXUXIULIEGKAEJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

SMILES canónico |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)

![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)

![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)

![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)

![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)

![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)

![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)